molecular formula C13H18BrIN2OSi B1374835 4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine CAS No. 1305324-93-9

4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine

Cat. No.: B1374835
CAS No.: 1305324-93-9
M. Wt: 453.19 g/mol
InChI Key: HJMKIKRLZICYST-UHFFFAOYSA-N
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Description

The compound “4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine” is likely a solid substance . It contains several functional groups, including a bromine atom, an iodine atom, a tert-butyl group, a trimethylsilyl group, and an oxazolopyridine ring .

Scientific Research Applications

Synthesis Methods and Chemical Transformations

  • 4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine is used in the synthesis of various heterocyclic compounds. For instance, it is involved in the preparation of oxazolo[4,5-c]pyridine and 6-azaindole through base/TBAB promoted non-catalyzed microwave cyclisation or CuI catalysis from 4-bromo-3-pivaloylaminopyridine (Tjosaas, Kjerstad, & Fiksdahl, 2008).
  • The compound also finds use in the synthesis of 7-substituted 2-methyl- or 2-phenyl-oxazolo[4, 5-c] pyridines, which are further modified through hydrogenation over palladium-carbon or Raney nickel (Takahashi & Koshiro, 1959).

Chemical Reactions and Derivatives

  • It is instrumental in the regioselective metalation of 2-diethylaminooxazolo[4, 5-b]pyridine, leading to the formation of various 7-substituted derivatives (Lever, Werblood, & Russell, 1993).
  • The compound is a precursor in Sonogashira-type cross-coupling reactions for the synthesis of pyrazolo[4,3-c]pyridines (Vilkauskaitė, Šačkus, & Holzer, 2011).
  • It aids in the creation of novel cyanine dyes for nucleic acid detection, showcasing its relevance in biochemical research and molecular biology (Vasilev, Deligeorgiev, Gadjev, & Drexhage, 2005).

Applications in Molecular Modeling and Antimicrobial Activity Studies

  • The compound's derivatives have been investigated for their antimicrobial activities against various bacterial and fungal strains, demonstrating its potential in pharmaceutical research (Celik, Erol, & Kuyucuklu, 2021).

Properties

IUPAC Name

(4-bromo-2-tert-butyl-6-iodo-[1,3]oxazolo[4,5-c]pyridin-7-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrIN2OSi/c1-13(2,3)12-16-7-8(18-12)9(19(4,5)6)11(15)17-10(7)14/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMKIKRLZICYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=C(N=C2Br)I)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrIN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine
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